molecular formula C27H23N3O B11483840 3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide

3-methyl-N-{[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11483840
M. Wt: 405.5 g/mol
InChI Key: SWHPPKVLGJVGPO-UHFFFAOYSA-N
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Description

3-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is a complex organic compound with the molecular formula C26H21N3O It is characterized by the presence of a benzamide group, a naphthalene ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkyl halide.

    Formation of the Benzamide Group: The final step involves the acylation of the amine group with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzodiazole moiety, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields carboxylic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

3-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, affecting various cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar structure but differ in the presence of a cyano group.

    N-Methyl-1-naphthalenemethylamine hydrochloride: This compound has a similar naphthalene moiety but lacks the benzodiazole group.

Uniqueness

3-METHYL-N-({1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)BENZAMIDE is unique due to its combination of a benzamide group, a naphthalene ring, and a benzodiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

3-methyl-N-[[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C27H23N3O/c1-19-8-6-11-21(16-19)27(31)28-17-26-29-24-14-4-5-15-25(24)30(26)18-22-12-7-10-20-9-2-3-13-23(20)22/h2-16H,17-18H2,1H3,(H,28,31)

InChI Key

SWHPPKVLGJVGPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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